molecular formula C17H12BrN3OS B2774052 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-05-8

5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2774052
CAS RN: 478046-05-8
M. Wt: 386.27
InChI Key: CQSIEEZKYSYNIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: c1ccc2c(c1)C3=NC(=O)CN3C(=N2)SCc4ccc(cc4)Br . This indicates that the compound contains a bromobenzyl group attached to an imidazo[1,2-c]quinazolin-2(3H)-one core via a sulfur atom .

Scientific Research Applications

  • Anticancer Activity : The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, similar to the compound , revealed significant anticancer activity. In particular, compound 20a showed notable effects against HT29 and HCT116 cell lines (Nowak et al., 2015).

  • Antiulcer Activity : Research on derivatives of quinazoline-4-(3H)-one, closely related to the queried compound, demonstrated potential for antiulcer activity. This was tested against different types of ulcers in rat models (Patil, Ganguly, & Surana, 2010).

  • Antibacterial Activity : Studies on substituted quinazolinylamino nicotinic acid esters, which include similar structural elements, found them to possess excellent growth inhibition activity, surpassing standard drugs like penicillin-G and streptomycin (Mood, Boda, & Guguloth, 2022).

  • Antitumor Activity : Synthesis of 2-sulfanyl-substituted quinazolinones led to compounds exhibiting high anti-monoamine oxidase and antitumor activities. This aligns with the potential applications of the chemical compound (Markosyan et al., 2015).

  • Antioxidant and Anticancer Properties : An efficient synthesis of related compounds under environmentally benign conditions revealed good to excellent bio-activity in antioxidant and anticancer experiments (Reddy, Reddy, & Jeong, 2015).

  • Synthesis Techniques and Pharmacological Relevance : The synthesis of 5-thioxo-6H-imidazo[1,2-c]quinazolines, through reactions of α-aminoketones, demonstrated the pharmacological relevance of such compounds (Bodtke et al., 2007).

  • Antiviral Activities : Novel quinazolin-4(3H)-ones synthesized by microwave technique were tested for antiviral activity against various respiratory and biodefense viruses, showing potential in this field (Selvam et al., 2007).

Mechanism of Action

properties

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3OS/c18-12-7-5-11(6-8-12)10-23-17-19-14-4-2-1-3-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSIEEZKYSYNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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